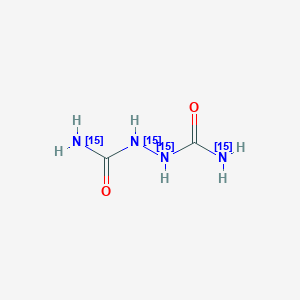
tert-Butyl (2R,3S)-3-hydroxy-2-phenylpiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2R,3S)-3-hydroxy-2-phenylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a phenyl group attached to a piperidine ring
Métodos De Preparación
The synthesis of tert-Butyl (2R,3S)-3-hydroxy-2-phenylpiperidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of a piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions typically include a solvent like dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .
Análisis De Reacciones Químicas
tert-Butyl (2R,3S)-3-hydroxy-2-phenylpiperidine-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
tert-Butyl (2R,3S)-3-hydroxy-2-phenylpiperidine-1-carboxylate has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study the interactions between small molecules and biological targetsAdditionally, it may find use in industrial processes, such as the production of pharmaceuticals and fine chemicals .
Mecanismo De Acción
The mechanism of action of tert-Butyl (2R,3S)-3-hydroxy-2-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group and the phenyl group play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The tert-butyl group may contribute to the compound’s stability and bioavailability .
Comparación Con Compuestos Similares
tert-Butyl (2R,3S)-3-hydroxy-2-phenylpiperidine-1-carboxylate can be compared with other similar compounds, such as tert-Butyl (2R,3S)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate and tert-Butyl [ (2R,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate These compounds share structural similarities but differ in the functional groups attached to the piperidine or pyrrolidine ring
Propiedades
Fórmula molecular |
C16H23NO3 |
|---|---|
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
tert-butyl (2R,3S)-3-hydroxy-2-phenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-11-7-10-13(18)14(17)12-8-5-4-6-9-12/h4-6,8-9,13-14,18H,7,10-11H2,1-3H3/t13-,14+/m0/s1 |
Clave InChI |
ATJRDIDZQTXJLY-UONOGXRCSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@@H]([C@H]1C2=CC=CC=C2)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


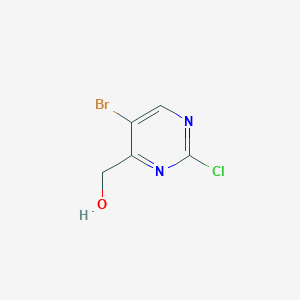
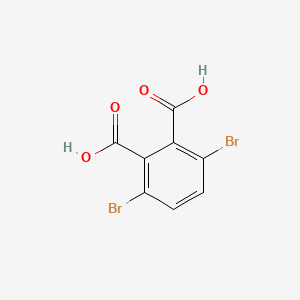
![Methanol, 1-[(3-ethenylphenyl)sulfonyl]-](/img/structure/B12949638.png)
![2-(3,5-Dimethoxyphenyl)-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12949644.png)
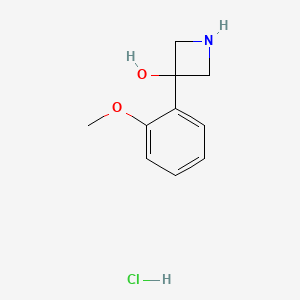
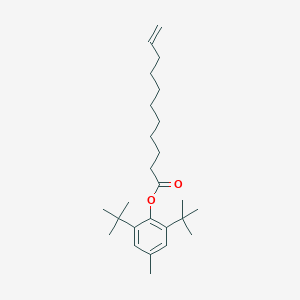
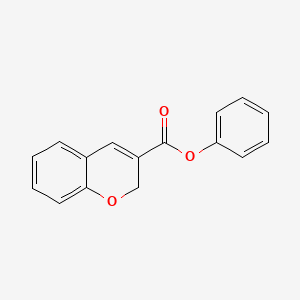
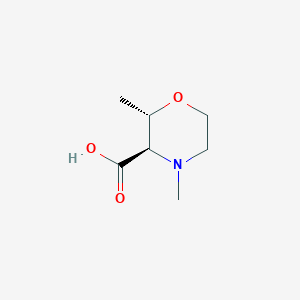
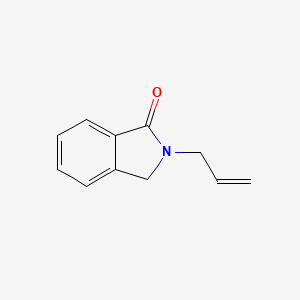
![2-Bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12949674.png)



